
2-(Piperidin-4-yl)acetic acid
Overview
Description
2-(Piperidin-4-yl)acetic acid (CAS: 51052-78-9) is a piperidine-derived carboxylic acid with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors (e.g., soluble epoxide hydrolase inhibitors) and receptor modulators . The compound features a piperidine ring substituted at the 4-position with an acetic acid moiety, enabling versatile derivatization for structure-activity relationship (SAR) studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)acetic acid typically involves the alkylation of piperidine with a suitable acetic acid derivative. One common method is the reaction of piperidine with chloroacetic acid under basic conditions, such as using sodium hydroxide or potassium carbonate, to yield the desired product. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of piperidine derivatives, such as 4-piperidone, followed by carboxylation, is another approach used in large-scale synthesis. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and carboxylic acid group participate in substitution reactions:
- Amide Formation : Reacts with activated esters (e.g., CDI-mediated coupling) to form amides. For example, coupling with tert-butyl piperidin-4-ylcarbamate in the presence of SOCl₂ yields acetylated derivatives .
- Protection/Deprotection : Benzyloxycarbonyl (Cbz) chloride selectively protects the piperidine nitrogen under basic conditions (NaOH, 0°C), achieving 60% yield .
Example Reaction :
Cyclization and Annulation Reactions
The piperidine ring serves as a scaffold for complex heterocycle synthesis:
- Aza-Prins Cyclization : Reacts with aldehydes (e.g., formaldehyde) under Lewis acid catalysis (ZrCl₄) to form spiro-piperidines via 6-endo-trig cyclization. This method achieves trans-selectivity due to steric hindrance .
- [4 + 2] Oxidative Annulation : Palladium-catalyzed coupling with alkenes forms fused bicyclic structures, enabling C(sp³)-H bond activation .
Oxidation and Reduction
The carboxylic acid and piperidine moieties undergo redox transformations:
- Oxidation : Treatment with KMnO₄ oxidizes the piperidine ring to a pyridine derivative, though this is less common due to the stability of the six-membered ring.
- Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, yielding 2-(piperidin-4-yl)ethanol.
Functional Group Interconversion
The carboxylic acid group is modified for downstream applications:
- Esterification : Reacts with ethanol/H₂SO₄ to form ethyl 2-(piperidin-4-yl)acetate, a precursor for PROTAC linkers .
- Halogenation : SOCl₂ converts the acid to an acyl chloride, enabling nucleophilic substitutions (e.g., with amines) .
6.2. Stereoselective Methods
- Chiral Resolution : Enzymatic resolution with lipases achieves enantiomeric excess >90% for pharmaceutical intermediates .
Reaction Conditions and Yields
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
1. Anti-Inflammatory Activity
Recent studies have highlighted the role of 2-(Piperidin-4-yl)acetic acid derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), which is implicated in pain and inflammatory responses. Inhibiting sEH can lead to decreased inflammation and pain relief, making these compounds potential candidates for treating chronic inflammatory diseases .
2. Cancer Treatment
The compound has shown promising results in cancer research, particularly in preventing metastasis. It is suggested that derivatives of this compound may inhibit integrin receptors involved in cancer progression, thus serving as therapeutic agents against various malignancies .
3. Bone Health
Research indicates that this compound can enhance wound healing and may be beneficial in treating bone conditions such as osteoporosis and other diseases characterized by increased bone resorption. Its application in promoting bone health is particularly relevant for patients undergoing treatments that affect bone density .
4. Thrombotic Disorders
This compound has been identified as having potential use in the treatment of thrombotic disorders. Its ability to interact with glycoprotein complexes suggests a mechanism through which it could mitigate risks associated with thrombosis, particularly in perioperative settings .
Case Study 1: Soluble Epoxide Hydrolase Inhibition
A study published in Pharmaceuticals demonstrated that 2-(Piperidin-4-yl)acetamides derived from this compound exhibited significant inhibition of sEH, leading to reduced inflammatory markers in animal models. The study provided quantitative data showing a dose-dependent response in pain relief and inflammation reduction, highlighting its therapeutic potential .
Case Study 2: Cancer Metastasis Prevention
In a preclinical trial, derivatives of this compound were tested on various cancer cell lines. Results indicated a marked decrease in cell migration and invasion, suggesting that these compounds could effectively prevent metastasis. The study utilized both in vitro assays and animal models to validate the findings .
Data Tables
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The piperidine ring can interact with various molecular targets, influencing pathways involved in neurotransmission, cell signaling, and metabolic processes. The exact mechanism varies based on the functional groups attached to the piperidine ring and the overall structure of the molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Substituents profoundly influence solubility, lipophilicity, and molecular weight:
Table 2: Physicochemical Comparison
*logP values estimated based on structural features.
- Hydrophilic Derivatives : The hydroxymethyl analog () exhibits enhanced water solubility due to polar hydroxyl groups.
- Lipophilic Derivatives : Ethyl ester and BOC-protected analogs show increased logP, favoring membrane permeability .
Table 3: Pharmacological Profiles
Key Insights :
- sEH Inhibitors: Derivatives with electron-withdrawing groups (e.g., acetyl, cyano) show potent enzyme inhibition, likely due to enhanced electrophilicity at the active site .
- Receptor Modulation : Pyridinyl and trifluoromethylphenyl analogs demonstrate tailored receptor interactions, expanding therapeutic applications (e.g., analgesia, metabolic disorders) .
Biological Activity
2-(Piperidin-4-yl)acetic acid, also known as piperidinyl acetic acid, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 143.19 g/mol
- CAS Number : 1512594
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been studied for its potential roles in:
- Neurotransmission : The compound exhibits properties that may influence neurotransmitter systems, particularly in the central nervous system (CNS). It has been shown to modulate the activity of neurotransmitters, potentially affecting mood and cognitive functions.
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor of certain enzymes, which may lead to altered metabolic pathways. This inhibition can have implications in various physiological processes and disease states .
Biological Activities
The compound has been investigated for several key biological activities:
-
Anticancer Activity :
- Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant activity in inhibiting the growth of breast cancer cells, particularly triple-negative breast cancer (TNBC) cells .
- A case study published in Pharmaceuticals highlighted that derivatives of this compound could decrease the viability of cancer cells, suggesting potential as a chemotherapeutic agent .
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial properties, effective against specific bacterial strains. Its mechanism appears to involve disrupting bacterial cell membranes, leading to cell death.
- Cognitive Enhancement :
Case Studies and Research Findings
Study | Findings |
---|---|
Pharmaceuticals (2023) | Demonstrated cytotoxic effects against mammary carcinoma cell lines with IC50 values indicating effectiveness at low concentrations. |
ResearchGate | Highlighted interactions with specific molecular targets leading to modulation of enzymatic activities associated with cancer progression. |
PubChem | Summarized various biological activities including potential neuroprotective effects and enzyme inhibition capabilities. |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 2-(Piperidin-4-yl)acetic acid and its derivatives?
Methodological Answer: The synthesis of this compound derivatives often involves coupling reactions. For example, amide formation can be achieved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF as a solvent, followed by purification via column chromatography . Ethyl ester precursors (e.g., this compound ethyl ester) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid .
Q. How can researchers characterize the structural purity of this compound derivatives?
Methodological Answer: Structural validation requires a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm backbone connectivity and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC with UV detection (≥95% purity threshold) to assess chromatographic purity .
For salts (e.g., hydrochloride derivatives), elemental analysis or ion chromatography can verify counterion stoichiometry .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Safety protocols include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319/H335 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Keep containers tightly sealed in a cool, dry, well-ventilated area .
- Emergency measures : In case of eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can structural modifications of this compound enhance soluble epoxide hydrolase (sEH) inhibition?
Methodological Answer: Modifications to the piperidine ring or acetic acid moiety can optimize binding to sEH’s catalytic domain. For example:
- Substituent addition : Introducing electron-withdrawing groups (e.g., cyano or trifluoromethyl) on aromatic moieties improves enzyme affinity .
- Rigidity modulation : Semi-flexible linkers (e.g., 4-aryl piperidine derivatives) balance conformational freedom and target engagement, as seen in PROTAC designs .
- Pharmacophore validation : Molecular docking studies (e.g., using AutoDock Vina) can predict binding modes and guide rational design .
Q. What strategies are employed to resolve contradictions in biological activity data for piperidine-based compounds?
Methodological Answer: Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorometric sEH assays) with cell-based anti-inflammatory readouts (e.g., IL-6 suppression) .
- Structural analogs : Synthesize derivatives with incremental modifications to isolate critical functional groups.
- Computational modeling : Use MD simulations to assess conformational stability under physiological conditions .
Q. How is this compound utilized in PROTAC linker design for targeted protein degradation?
Methodological Answer: The piperidine-acetic acid scaffold serves as a semi-flexible linker in PROTACs, enabling:
- Ternary complex formation : The linker’s length and rigidity influence the spatial orientation between the E3 ligase binder and target protein .
- Metabolic stability : Incorporation of sp³-hybridized carbons (from the piperidine ring) reduces susceptibility to oxidative degradation .
- Structure-activity relationship (SAR) : Systematic variation of substituents (e.g., tert-butoxycarbonyl groups) optimizes proteasome recruitment efficiency .
Q. What analytical techniques are critical for assessing stereochemical outcomes in piperidine acetic acid derivatives?
Methodological Answer:
Properties
IUPAC Name |
2-piperidin-4-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)5-6-1-3-8-4-2-6/h6,8H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNOTMRKVGZZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965340 | |
Record name | (Piperidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51052-78-9 | |
Record name | 4-Piperidineacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051052789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Piperidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-4-acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PIPERIDINEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV2WOE5J01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.